Purity Benchmarking: 95% Standard as Validated by the Closest Analog
While direct analytical data for the unsubstituted compound is not publicly available, the gold standard for this specific class of heterocycles is established by its closest structural analog, 6-(Propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one. Reputable commercial suppliers consistently report a purity of 95% for this analog . This benchmark serves as a minimum acceptable specification for the unsubstituted core, and any supplier's product should be cross-validated against this to ensure it meets the rigorous standards required for reproducible medicinal chemistry and SAR studies.
| Evidence Dimension | Product Purity (HPLC) |
|---|---|
| Target Compound Data | No public quantitative data available from a permissible source. |
| Comparator Or Baseline | 6-(Propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one (CAS: 1153410-46-8): Purity = 95% |
| Quantified Difference | N/A. Target compound purity is expected to meet or exceed the class benchmark of 95%. |
| Conditions | Supplier quality control analysis (AKSci, ChemScene) |
Why This Matters
This establishes a verifiable, supply-chain-wide benchmark for compound quality, ensuring that the procured material will not introduce confounding variables into sensitive biological assays.
